molecular formula C19H29ClN2O3S B027022 RS 79948 hydrochloride CAS No. 186002-54-0

RS 79948 hydrochloride

Cat. No. B027022
M. Wt: 401 g/mol
InChI Key: DZTZUOBWDBPPJQ-BQBHMPFISA-N
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Description

Synthesis Analysis

The synthesis of hydrochloride salts, including compounds similar to RS 79948 hydrochloride, often involves the use of hydrogen chloride (HCl) or hydrochloric acid (HCl ACHTUNGTRENNUNG(H2O)x) in various solvents. The choice between gaseous HCl and hydrochloric acid can significantly affect the synthesis outcome, especially in forming hydrochloride salts of poorly ionizable bases. Utilizing HCl in organic solutions rather than aqueous solutions can facilitate the formation of anhydrous HCl salts, enabling the screening for polymorphs and enhancing the synthesis of novel materials (Perumalla & Sun, 2012).

Molecular Structure Analysis

The molecular structure of hydrochloride salts, like RS 79948 hydrochloride, can be elucidated through crystallographic studies. For example, L-tryptophan hydrochloride crystallizes in a monoclinic space group, with detailed bond lengths and angles providing insight into the structural aspects of hydrochloride salts. Such structural analyses contribute to understanding the molecular geometry, bond interactions, and potential reactivity of compounds (Takigawa et al., 1966).

Chemical Reactions and Properties

Hydrochloride salts undergo various chemical reactions, including hydrolysis, which can be influenced by factors such as pH and temperature. Understanding the reactivity and stability of compounds like RS 79948 hydrochloride under different conditions is crucial for their application in synthesis and environmental degradation processes (Jeffers et al., 1989).

Physical Properties Analysis

The study of aqueous hydrochloric acid solutions, for instance, can shed light on the physical properties of RS 79948 hydrochloride solutions, such as solubility, density, and viscosity. Investigating the diffraction patterns and structures of these solutions can provide valuable information on the hydration and interaction of ions in solution, which is applicable to understanding the physical behavior of hydrochloride salts in various solvents (Triolo & Narten, 1975).

Chemical Properties Analysis

The chemical properties of RS 79948 hydrochloride, including its reactivity, stability, and interaction with other substances, can be explored through various chemical analyses. For instance, the synthesis and application of molecularly imprinted polymers for the extraction of specific compounds from complex matrices demonstrate the utility of understanding the chemical properties of hydrochloride salts for selective recognition and separation processes (Arabi et al., 2017).

Scientific Research Applications

  • Neuroscience & Cognitive Memory : RS 79948 hydrochloride has been shown to enhance response learning and impair place learning when injected peripherally post-training. The basolateral amygdala plays a critical role in this process (Packard & Gabriele, 2009).

  • Dopamine Regulation : It increases extracellular dopamine and DOPAC in both intact and lesioned sides of the cerebral cortex, as observed in a study involving 6‐Hydroxydopamine lesions in the ventral tegmental area (Devoto et al., 2008).

  • Learning Modulation : Intra-basolateral amygdala (BLA) infusion of RS 79948 biases rats towards habit learning by impairing hippocampus-dependent learning and releasing habit memory from the competing influences of cognitive memory (Wingard & Packard, 2008).

  • Potential PET Ligand : RS-79948-197, a variant, is considered a potential PET ligand for central α2-adrenoceptors, with a 2-fold increase in specific binding compared to RX 821002. This indicates its potential use in positron emission tomography (PET) for brain imaging (Hume et al., 1996).

properties

IUPAC Name

(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S.ClH/c1-3-25(22,23)21-9-4-5-15-13-20-10-8-14-11-16(24-2)6-7-17(14)19(20)12-18(15)21;/h6-7,11,15,18-19H,3-5,8-10,12-13H2,1-2H3;1H/t15-,18+,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTZUOBWDBPPJQ-BQBHMPFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2C1CC3C4=C(CCN3C2)C=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432711
Record name RS 79948-197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RS 79948 hydrochloride

CAS RN

186002-54-0
Record name RS 79948-197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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